molecular formula C15H15N5O3 B6482122 methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate CAS No. 863019-47-0

methyl 2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate

Cat. No. B6482122
CAS RN: 863019-47-0
M. Wt: 313.31 g/mol
InChI Key: GYVRAJGFVYFCHK-UHFFFAOYSA-N
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Description

Compounds with a structure similar to the one you provided often belong to a class of organic compounds known as triazolopyrimidines . These are aromatic compounds containing a triazole ring fused to a pyrimidine ring . Triazolopyrimidines have been studied for their potential biological activities, including as CDK2 inhibitors .


Molecular Structure Analysis

The molecular structure of similar compounds typically includes a triazole ring fused to a pyrimidine ring . The exact structure would depend on the specific substituents attached to these rings .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can vary widely and would depend on the specific conditions and reagents used . These compounds might undergo reactions typical of other aromatic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds would depend on their specific structures . For example, their solubility might vary depending on the nature of the substituents attached to the triazole and pyrimidine rings .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structural motifs in drug discovery. Despite not occurring naturally, they exhibit remarkable stability and aromatic character. The substituted 1,2,3-triazole core closely resembles an amide bond, making it an attractive scaffold for designing bioactive compounds . Notably, several medicinal agents containing a 1,2,3-triazole core are already available in the market. For instance:

Fluorescent Imaging and Materials Science

1,2,3-Triazoles serve as fluorescent probes due to their inherent fluorescence properties. Researchers utilize them for cellular imaging, tracking biological processes, and studying material interfaces.

Mechanism of Action

Some triazolopyrimidines have been studied for their potential as CDK2 inhibitors . CDK2 is a protein kinase involved in regulating the cell cycle, and inhibiting its activity can potentially stop the growth of cancer cells .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific structures and properties . As with all chemicals, appropriate safety precautions should be taken when handling them .

Future Directions

Future research on similar compounds could involve exploring their potential biological activities, developing more efficient synthesis methods, and studying their physical and chemical properties . This could lead to the discovery of new drugs or the development of new materials .

properties

IUPAC Name

methyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-9-4-6-11(7-5-9)20-13-12(17-18-20)14(21)19(8-16-13)10(2)15(22)23-3/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVRAJGFVYFCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)C(C)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

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